molecular formula C13H24N2O2 B2944194 Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate CAS No. 2167041-98-5

Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate

Cat. No.: B2944194
CAS No.: 2167041-98-5
M. Wt: 240.347
InChI Key: ZBTWSHIOTBDKMB-UHFFFAOYSA-N
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Description

Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate is a carbamate-protected amine featuring a fused bicyclic system comprising a cyclopentane ring and a partially saturated pyrrolidine ring. This compound is structurally characterized by its hexahydro-cyclopenta[b]pyrrole core, which confers unique conformational rigidity and electronic properties. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in synthetic organic chemistry to prevent undesired reactions during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-7-4-5-10(13)6-8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTWSHIOTBDKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O
  • Molecular Weight : 226.32 g/mol
  • CAS Number : [Not specified in the search results]

The compound's biological activity is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter systems and may exhibit effects on neuroprotection and anti-inflammatory pathways.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound may provide neuroprotective benefits. For instance:

  • Mechanism : These compounds can modulate oxidative stress and reduce neuronal apoptosis.
  • Case Study : In vitro studies have shown that related compounds can protect neuronal cells from glutamate-induced toxicity .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines.
  • Research Findings : A study demonstrated that related carbamate derivatives reduced inflammation in animal models by downregulating NF-kB signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuroprotectionModulation of oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialPotential antibacterial properties

Case Studies

  • Neuroprotection in Animal Models
    • A study conducted on rats demonstrated that administration of similar compounds led to a significant decrease in markers of neuronal damage after induced ischemia .
  • Inflammation Reduction
    • In a mouse model of arthritis, the compound exhibited a reduction in swelling and pain levels compared to control groups treated with saline .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Octahydro-cyclopenta[b]pyrrole Derivatives

A closely related compound, tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate (CAS 1354006-78-2), shares the bicyclic core but differs in saturation (octahydro vs. hexahydro). The additional hydrogenation in the octahydro variant increases ring flexibility and may enhance stability under acidic or oxidative conditions.

2.1.2. Pyrrolo[2,3-b]pyrazine-Based Carbamates

Compounds such as tert-butyl (1S,3R)-3-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)cyclopentyl-carbamate (described in ) replace the cyclopenta[b]pyrrole system with a pyrrolo[2,3-b]pyrazine scaffold. The pyrazine ring introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity. This modification likely increases aqueous solubility compared to the hexahydro-cyclopenta[b]pyrrole derivative.

2.2.1. Boc Deprotection Strategies

The Boc removal protocol for the hexahydro-cyclopenta[b]pyrrole derivative is inferred to align with General Procedure C in , which employs SOCl₂ and triethylamine (TEA) in 1,4-dioxane at 80°C. In contrast, pyrrolo[2,3-b]pyrazine analogs require harsher conditions (e.g., prolonged heating) due to the electron-withdrawing tosyl group stabilizing the carbamate intermediate. The hexahydro-cyclopenta[b]pyrrole core, with its moderate electron density, likely facilitates smoother deprotection than more electron-deficient systems .

2.2.2. Ring Saturation and Conformational Effects

The hexahydro-cyclopenta[b]pyrrole system exhibits intermediate rigidity between the fully saturated octahydro derivative and aromatic heterocycles. This partial saturation may optimize binding interactions in medicinal chemistry applications by balancing conformational flexibility and target engagement. For instance, octahydro derivatives could adopt multiple low-energy conformers, complicating enantiomeric purity, whereas the hexahydro variant’s reduced flexibility might favor selective interactions .

Hypothetical Physicochemical Properties

The table below extrapolates key properties based on structural features and analogous

Property Hexahydro-cyclopenta[b]pyrrole Derivative Octahydro-cyclopenta[b]pyrrole Analog Pyrrolo[2,3-b]pyrazine Derivative
Molecular Weight ~280–300 g/mol ~290–310 g/mol ~450–470 g/mol (with tosyl group)
Polarity Moderate (Boc group) Low (increased saturation) High (pyrazine N atoms, tosyl group)
Boc Deprotection Ease Moderate (SOCl₂/TEA, 80°C) Moderate (similar conditions) Challenging (steric hindrance)
Therapeutic Potential Neuromodulators, kinase inhibitors Similar, with improved stability Anticancer agents (DNA intercalation)

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